N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(21,10-22-4)9-16-13(19)14(20)17-11-5-7-12(8-6-11)18(2)3/h5-8,21H,9-10H2,1-4H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBLYPOJHDFUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be described by its molecular formula and key functional groups. The compound features:
- Dimethylamino group : Affects solubility and biological activity.
- Hydroxy group : Potentially involved in hydrogen bonding interactions.
- Methylthio group : May influence metabolic pathways and toxicity profiles.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related oxalamides demonstrated IC50 values in the low micromolar range against breast (MCF7) and lung (A549) cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds containing the dimethylamino and methylthio moieties are known to exhibit varying degrees of antibacterial and antifungal activities. Preliminary screening has shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell membranes or interference with vital metabolic processes.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may play a role. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases like Alzheimer's . The binding affinity and inhibition kinetics are crucial parameters that require further investigation.
Understanding the mechanisms through which this compound exerts its biological effects is essential for its development as a therapeutic agent. Potential mechanisms include:
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting the normal cell cycle.
- Reactive Oxygen Species (ROS) Generation : Compounds may increase oxidative stress in target cells, leading to cell death.
- Enzyme Interaction : Binding to active sites of enzymes such as AChE or others involved in metabolic pathways.
Case Studies
-
In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 µM.
Compound Cell Line IC50 (µM) A MCF7 10 B A549 8 C HeLa 12 -
Antimicrobial Testing : In antimicrobial assays, compounds were tested against several bacterial strains, showing inhibition zones ranging from 15 mm to 25 mm.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 20 Escherichia coli 18 Pseudomonas aeruginosa 15
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
